Ethyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-1-yl)acetate
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Overview
Description
Ethyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-1-yl)acetate is a complex organic compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields. This compound features a boronic acid derivative, which is known for its utility in cross-coupling reactions, making it valuable in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-1-yl)acetate typically involves a multi-step process. One common approach is the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative is coupled with an indole derivative in the presence of a palladium catalyst and a base. The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, and the use of solvents like toluene or tetrahydrofuran (THF).
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability. Additionally, purification techniques such as column chromatography and recrystallization are used to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the boronic acid moiety.
Substitution: Substitution reactions can introduce new substituents at the indole or boronic acid positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Scientific Research Applications
Chemistry: In synthetic organic chemistry, Ethyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-1-yl)acetate is used as a building block for the construction of complex molecules. Its utility in cross-coupling reactions makes it valuable for creating biologically active compounds and pharmaceutical intermediates.
Biology: The compound has been explored for its potential biological activity, including its use as a probe in biological studies to understand cellular processes and interactions.
Medicine: In medicinal chemistry, this compound serves as a precursor for the synthesis of drug candidates. Its ability to form stable complexes with biomolecules makes it useful in drug design and development.
Industry: In the chemical industry, this compound is employed in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which Ethyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-1-yl)acetate exerts its effects involves its interaction with molecular targets and pathways. The boronic acid moiety can form reversible covalent bonds with amino acids, such as serine, cysteine, and tyrosine, which are critical in enzyme active sites. This interaction can modulate enzyme activity and influence biological processes.
Comparison with Similar Compounds
Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropanecarboxylate: This compound shares a similar boronic acid structure but differs in the indole ring system.
Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylacetate: Another boronic acid derivative with a phenyl group instead of an indole.
Uniqueness: Ethyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-1-yl)acetate is unique due to its indole moiety, which imparts distinct chemical and biological properties compared to other boronic acid derivatives. Its ability to participate in cross-coupling reactions and form stable complexes with biomolecules sets it apart from similar compounds.
Properties
IUPAC Name |
ethyl 2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24BNO4/c1-6-22-16(21)12-20-10-9-13-11-14(7-8-15(13)20)19-23-17(2,3)18(4,5)24-19/h7-11H,6,12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDLYFAALMACORU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C=C3)CC(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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